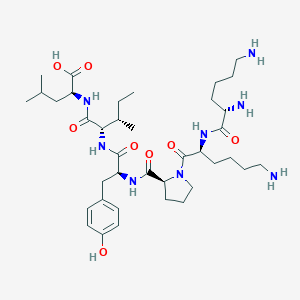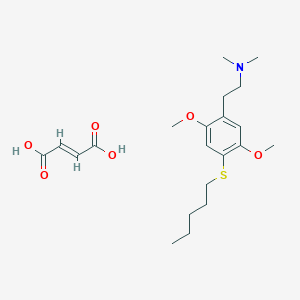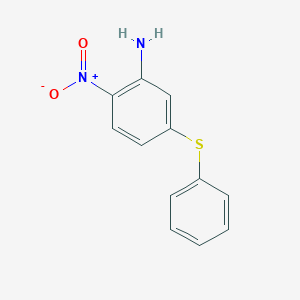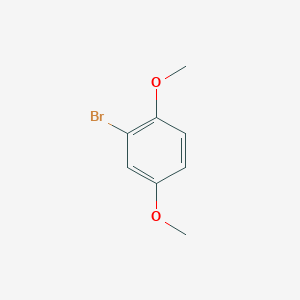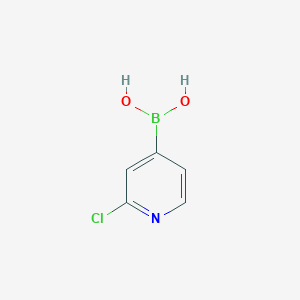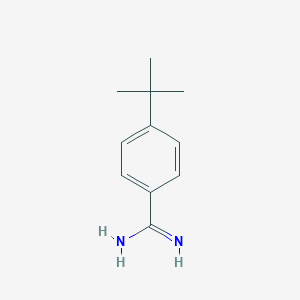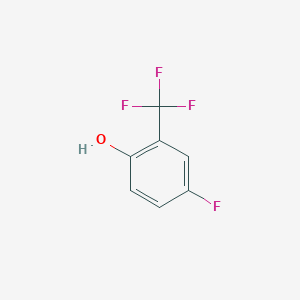
4-氯-5-氟苯-1,2-二胺
描述
4-Chloro-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, with a chlorine atom at the 4 position and a fluorine atom at the 5 position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
科学研究应用
4-Chloro-5-fluorobenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Pharmaceuticals: This compound is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets.
Material Science: It is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
安全和危害
作用机制
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of anti-cancer drugs , suggesting potential targets could be involved in cell proliferation or DNA synthesis.
Mode of Action
Based on its structural similarity to other aromatic compounds, it likely undergoes electrophilic aromatic substitution . In this process, the compound would interact with its targets by donating or accepting electrons, leading to changes in the target’s structure or function .
Biochemical Pathways
Given its potential use in anti-cancer drugs , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
If it is indeed involved in anti-cancer activity as suggested , it may lead to cell cycle arrest, induction of apoptosis, or inhibition of DNA synthesis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-fluorobenzene-1,2-diamine. For instance, its stability is affected by storage conditions, with recommendations to keep it in a dark place, sealed, and at a temperature of 2-8°C . Furthermore, the compound’s efficacy could be influenced by factors such as pH, presence of other compounds, and specific conditions within the cellular environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-5-fluoronitrobenzene, followed by reduction to yield the diamine compound. The nitration process involves treating the starting material with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-5-fluorobenzene-1,2-diamine may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .
化学反应分析
Types of Reactions
4-Chloro-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating amino groups, which activate the benzene ring towards electrophiles.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst (Pd/C) or chemical reducing agents like SnCl2.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while nucleophilic substitution can result in the replacement of chlorine or fluorine atoms with other functional groups .
相似化合物的比较
Similar Compounds
4-Chloro-1,2-diaminobenzene: Similar structure but lacks the fluorine atom.
5-Fluoro-1,2-diaminobenzene: Similar structure but lacks the chlorine atom.
4,5-Dichloro-1,2-diaminobenzene: Contains two chlorine atoms instead of one chlorine and one fluorine
Uniqueness
4-Chloro-5-fluorobenzene-1,2-diamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
属性
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMPRJISGCTCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927876 | |
| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132942-81-5, 139512-70-2 | |
| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


